N-(1,2-diphenylethyl)-1-methylpiperidin-4-amine
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Overview
Description
N-(1,2-diphenylethyl)-1-methylpiperidin-4-amine is a compound belonging to the class of 1,2-diarylethylamines. This class of compounds has been explored for their pharmacological potential, particularly in the context of dissociative drugs and psychoactive substances . The compound is structurally characterized by a piperidine ring substituted with a 1,2-diphenylethyl group and a methyl group at the nitrogen atom.
Preparation Methods
The synthesis of N-(1,2-diphenylethyl)-1-methylpiperidin-4-amine typically involves the reaction of 1,2-diphenylethylamine with 1-methylpiperidin-4-one under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1,2-diphenylethyl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,2-diphenylethyl)-1-methylpiperidin-4-amine involves its interaction with neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptors . The compound acts as an antagonist at these receptors, leading to dissociative effects. It also influences the reuptake of monoamines such as serotonin and norepinephrine, contributing to its psychoactive properties .
Comparison with Similar Compounds
N-(1,2-diphenylethyl)-1-methylpiperidin-4-amine can be compared with other similar compounds, such as:
Diphenidine: Another 1,2-diarylethylamine with dissociative properties.
Methoxetamine: A ketamine analog with similar NMDA receptor antagonism.
MT-45: A synthetic opioid with a similar structural framework.
These compounds share structural similarities but differ in their specific pharmacological profiles and applications, highlighting the uniqueness of this compound in terms of its chemical and biological properties.
Properties
IUPAC Name |
N-(1,2-diphenylethyl)-1-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-22-14-12-19(13-15-22)21-20(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19-21H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYKSDDCUIGJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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